molecular formula C22H21N3O B2732755 N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine CAS No. 308298-37-5

N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Cat. No.: B2732755
CAS No.: 308298-37-5
M. Wt: 343.43
InChI Key: RCIGOSNBBDUIQM-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a complex organic compound that features a combination of indole, pyridine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene, under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The indole and pyridine moieties are known to interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs), influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[(1-methyl-1H-indol-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its inhibitory effect on tubulin polymerization.

    Indole-3-acetic acid: A plant hormone with diverse biological applications.

    4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Exhibits antioxidant and anticancer activities

Uniqueness

N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and material science .

Properties

IUPAC Name

N-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-15-21(18-7-3-4-8-19(18)24-15)22(25-20-9-5-6-14-23-20)16-10-12-17(26-2)13-11-16/h3-14,22,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIGOSNBBDUIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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